molecular formula C8H11NO2 B1580635 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 936-12-9

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B1580635
CAS RN: 936-12-9
M. Wt: 153.18 g/mol
InChI Key: DJDPDVJJTIGJTE-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Vinyl acetate (13.4 g) was added dropwise over 2 hr to bromine (25 g) with stirring under ice-cooling. The reaction mixture was further stirred at the same temperature for 1 hr. Ethyl 3-oxobutanoate (18.5 g) was added, and 25% aqueous ammonia solution (44 mL) was added dropwise over 1 hr. The reaction mixture was further stirred at room temperature for 30 min, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→3:1) and recrystallized from hexane to give the title compound as a colorless solid (yield 7.56 g, 35%).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
C(O[CH:5]=[CH2:6])(=O)C.BrBr.O=[C:10]([CH3:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[NH3:18]>O>[CH3:17][C:10]1[NH:18][CH:5]=[CH:6][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
25 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Step Three
Name
Quantity
44 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred at the same temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→3:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=CC1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.56 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.